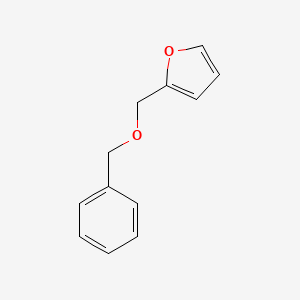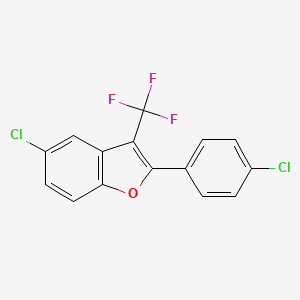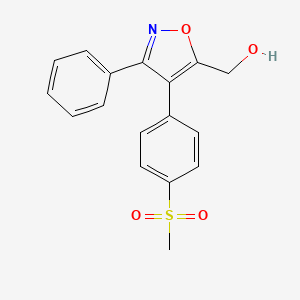
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an isoxazole ring and a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylhydrazine with benzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a base such as sodium ethoxide to yield the isoxazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanol group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted isoxazole.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
The compound has shown potential in biological studies, particularly in the development of antimicrobial and anti-inflammatory agents. Its ability to inhibit certain enzymes makes it a valuable candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may have applications in treating conditions such as bacterial infections and inflammation .
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
Compared to similar compounds, (4-(4-(Methylsulfonyl)phenyl)-3-phenylisoxazol-5-yl)methanol stands out due to its unique combination of functional groups.
Propiedades
Número CAS |
219679-59-1 |
|---|---|
Fórmula molecular |
C17H15NO4S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
[4-(4-methylsulfonylphenyl)-3-phenyl-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C17H15NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)22-18-17(16)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
Clave InChI |
QSUJFQMBIBKNNA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


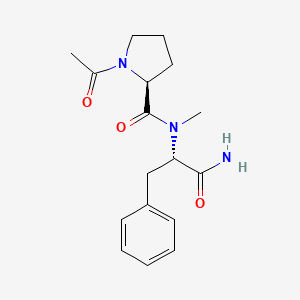

![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
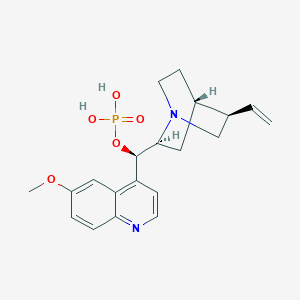
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)
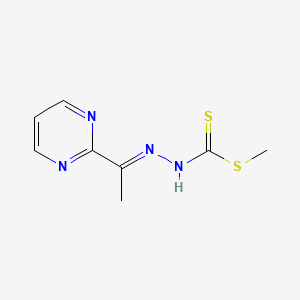
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
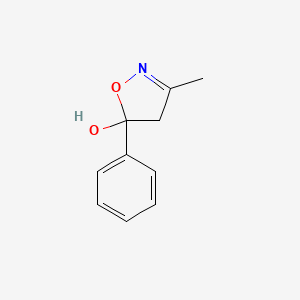
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
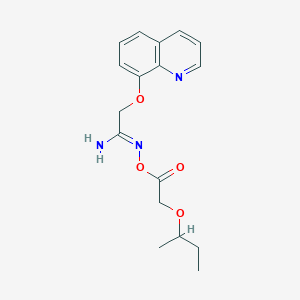
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)
